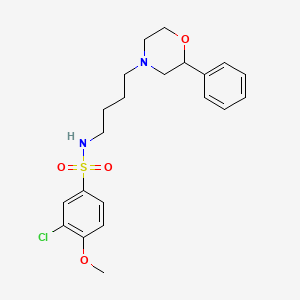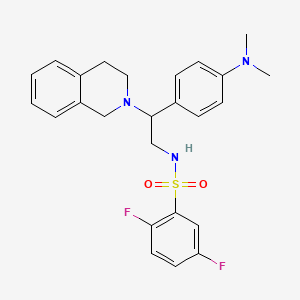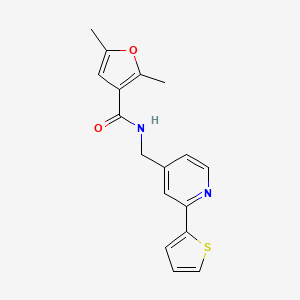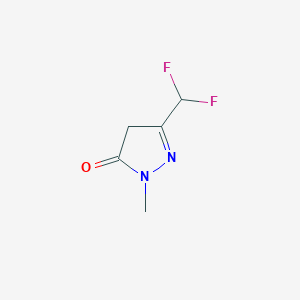![molecular formula C21H15ClN2O6S B2657440 ethyl 2-amino-4-(3-chloro-4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate CAS No. 939889-07-3](/img/structure/B2657440.png)
ethyl 2-amino-4-(3-chloro-4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of thiochromeno[4,3-b]pyran, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure and the properties of similar compounds. For example, it’s likely that this compound is solid at room temperature, and its solubility would depend on the solvent used .科学的研究の応用
Synthesis and Structural Analysis
The synthesis and crystallization of related pyran derivatives have been extensively studied. For example, ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinolin-3-)carboxylate was synthesized, and its crystal structure was analyzed to reveal a six-membered ring adopting a boat conformation, with significant implications for understanding the structural dynamics of similar compounds (Wangchun Xiang, 2004). This research underlines the importance of crystallography in understanding the physical characteristics and potential applications of pyran derivatives.
Corrosion Inhibition
Pyran derivatives have been identified as effective corrosion inhibitors, which is significant for industrial applications, especially in protecting metals from corrosion. A study demonstrated that pyranpyrazole derivatives show remarkable corrosion inhibition properties for mild steel, suggesting potential utility in industrial pickling processes. The study combined experimental techniques with Density Functional Theory (DFT) calculations, highlighting the molecular interactions contributing to the inhibition efficiency (P. Dohare et al., 2017). Another study focused on the corrosion mitigation of mild steel in sulfuric acid solutions by different pyran derivatives, emphasizing their high inhibition efficiency and adsorption mechanism (J. Saranya et al., 2020).
Materials Science and Photovoltaics
The structural and optical properties of pyrano[3,2-c]quinoline derivatives thin films have been explored, indicating their potential in photovoltaic applications. Studies have shown that these compounds, when used in thin-film form, exhibit properties conducive to use in organic–inorganic photodiode fabrication. This research suggests that specific pyran derivatives could be valuable in developing new photovoltaic materials and devices (H. Zeyada et al., 2016). Another study focused on the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives highlights their application in organic–inorganic photodiode fabrication, further underscoring the relevance of these compounds in renewable energy technologies (H. Zeyada et al., 2016).
作用機序
将来の方向性
The future directions for research on this compound would depend on its potential applications. If it shows promising biological activity, it could be studied further as a potential drug. Alternatively, if it’s a useful intermediate in chemical synthesis, research might focus on improving its synthesis .
特性
IUPAC Name |
ethyl 2-amino-4-(3-chloro-4-nitrophenyl)-5-oxo-4H-thiochromeno[4,3-b]pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O6S/c1-2-29-20(25)17-15(10-7-8-13(24(27)28)12(22)9-10)16-18(30-19(17)23)11-5-3-4-6-14(11)31-21(16)26/h3-9,15H,2,23H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNJPLCXHCFOMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC(=C(C=C3)[N+](=O)[O-])Cl)C(=O)SC4=CC=CC=C42)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
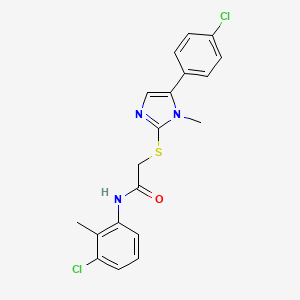
![N-(2-ethoxyphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2657359.png)
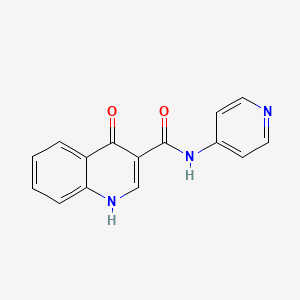
![Ethyl 2-(2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2657363.png)
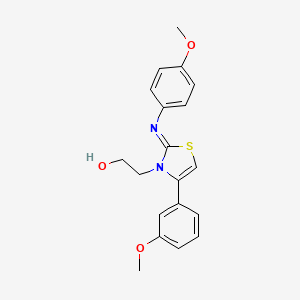
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2657366.png)
![2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2657367.png)
